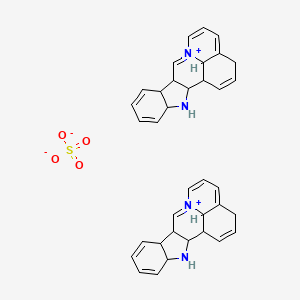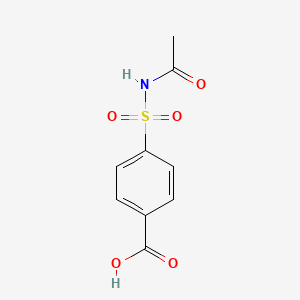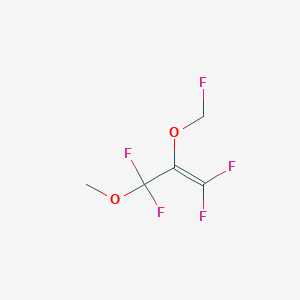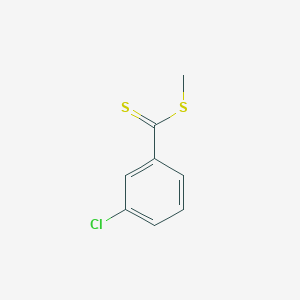
Methyl 3-chlorobenzene-1-carbodithioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-chlorobenzene-1-carbodithioate is an organic compound that belongs to the class of carbodithioate esters These compounds are characterized by the presence of a carbodithioate group (CS2) attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-chlorobenzene-1-carbodithioate typically involves the reaction of 3-chlorobenzene-1-carbodithioic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The process can be represented by the following equation:
3-chlorobenzene-1-carbodithioic acid+methanol→methyl 3-chlorobenzene-1-carbodithioate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity.
化学反応の分析
Types of Reactions
Methyl 3-chlorobenzene-1-carbodithioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbodithioate group to thiols or other reduced forms.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted benzene derivatives, depending on the nucleophile used.
科学的研究の応用
Methyl 3-chlorobenzene-1-carbodithioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive carbodithioate group.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
作用機序
The mechanism of action of methyl 3-chlorobenzene-1-carbodithioate involves its interaction with molecular targets through its carbodithioate group. This group can form strong bonds with metal surfaces, making it useful in applications such as molecular electronics. The compound’s reactivity is largely due to the presence of the C=S functionality, which can participate in various chemical reactions, including coordination with metal ions.
類似化合物との比較
Similar Compounds
Methyl carbodithioate esters: These compounds share the carbodithioate group but differ in the substituents on the benzene ring.
Benzyl thiomethyl ethers: These compounds have a similar sulfur-containing functional group but differ in their overall structure.
Uniqueness
Methyl 3-chlorobenzene-1-carbodithioate is unique due to the presence of both the carbodithioate group and the chlorine substituent on the benzene ring. This combination imparts distinct chemical properties, such as enhanced reactivity and the ability to form strong interactions with metal surfaces, making it particularly valuable in molecular electronics .
特性
CAS番号 |
108593-00-6 |
|---|---|
分子式 |
C8H7ClS2 |
分子量 |
202.7 g/mol |
IUPAC名 |
methyl 3-chlorobenzenecarbodithioate |
InChI |
InChI=1S/C8H7ClS2/c1-11-8(10)6-3-2-4-7(9)5-6/h2-5H,1H3 |
InChIキー |
HMZRYVPLFTYRMO-UHFFFAOYSA-N |
正規SMILES |
CSC(=S)C1=CC(=CC=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


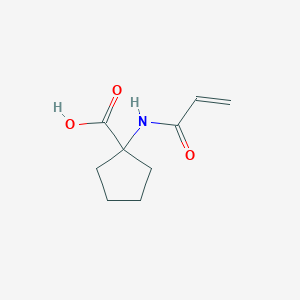
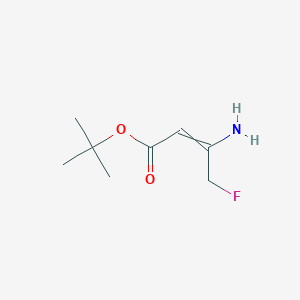
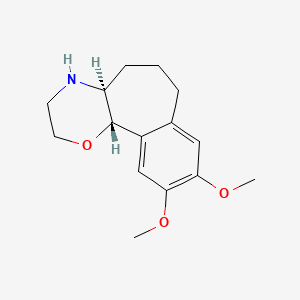
![2-[4-(Dimethylamino)phenyl]-4,7-diphenyl-1H-indene-1,3(2H)-dione](/img/structure/B14330157.png)
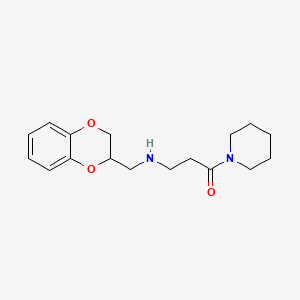

![3-(1,2-Dibromoethyl)-1-azabicyclo[2.2.2]octane](/img/structure/B14330180.png)


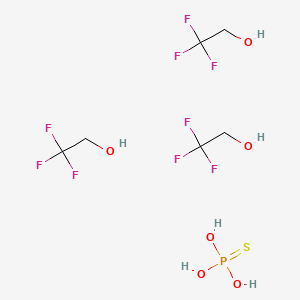
![4-[(Cyclohex-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14330201.png)
